molecular formula C20H9F5N2OS B11689307 2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide

2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11689307
M. Wt: 420.4 g/mol
InChI Key: QSCZRYJMQJXSMP-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, a naphthalene ring, and a thiazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the naphthalene moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms .

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of fluorine atoms, naphthalene ring, and thiazole ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H9F5N2OS

Molecular Weight

420.4 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C20H9F5N2OS/c21-14-13(15(22)17(24)18(25)16(14)23)19(28)27-20-26-12(8-29-20)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,26,27,28)

InChI Key

QSCZRYJMQJXSMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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